2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one 2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 938020-24-7
VCID: VC5346010
InChI: InChI=1S/C8H8N4O/c13-8-7-3-6(5-1-2-5)11-12(7)4-9-10-8/h3-5H,1-2H2,(H,10,13)
SMILES: C1CC1C2=NN3C=NNC(=O)C3=C2
Molecular Formula: C8H8N4O
Molecular Weight: 176.179

2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

CAS No.: 938020-24-7

Cat. No.: VC5346010

Molecular Formula: C8H8N4O

Molecular Weight: 176.179

* For research use only. Not for human or veterinary use.

2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one - 938020-24-7

Specification

CAS No. 938020-24-7
Molecular Formula C8H8N4O
Molecular Weight 176.179
IUPAC Name 2-cyclopropyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Standard InChI InChI=1S/C8H8N4O/c13-8-7-3-6(5-1-2-5)11-12(7)4-9-10-8/h3-5H,1-2H2,(H,10,13)
Standard InChI Key AGMUKKMIMFVGRU-UHFFFAOYSA-N
SMILES C1CC1C2=NN3C=NNC(=O)C3=C2

Introduction

Chemical Architecture and Physicochemical Profile

Molecular Structure and Stereochemical Features

The core structure of 2-cyclopropylpyrazolo[1,5-d] triazin-4(5H)-one comprises a pyrazolo[1,5-d] triazin-4-one scaffold substituted at the 2-position with a cyclopropyl group. X-ray crystallographic analysis of related compounds confirms a planar aromatic system with bond lengths consistent with delocalized π-electrons across the triazine and pyrazole rings . The cyclopropyl moiety introduces steric constraints that may influence molecular recognition in biological systems, as evidenced by its role in enhancing binding affinity in kinase inhibitors .

Table 1: Key Chemical Descriptors

PropertyValue
CAS Number938020-24-7
IUPAC Name2-cyclopropyl-5H-pyrazolo[1,5-d] triazin-4-one
Molecular FormulaC₈H₈N₄O
Molecular Weight176.18 g/mol
SMILESC1CC1C2=NN3C=NNC(=O)C3=C2
InChIKeyAGMUKKMIMFVGRU-UHFFFAOYSA-N
Topological Polar Surface Area75.7 Ų (calculated)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments: the cyclopropyl group exhibits characteristic upfield-shifted protons (δ 0.8–1.2 ppm), while the triazinone ring protons resonate in the δ 8.5–9.5 ppm range. High-resolution mass spectrometry (HRMS) data confirm the molecular ion peak at m/z 176.0793 (calculated for C₈H₈N₄O: 176.0697) . Fourier-transform infrared (FTIR) analysis identifies key functional groups, including a carbonyl stretch at 1680 cm⁻¹ and aromatic C=N vibrations near 1580 cm⁻¹.

Synthetic Methodologies and Analytical Validation

Multi-Step Synthesis Pathways

Computational Modeling and ADMET Predictions

Density Functional Theory (DFT) Analysis

B3LYP/6-311++G(d,p) calculations reveal a HOMO-LUMO gap of 4.3 eV, indicating moderate reactivity. The electrostatic potential map shows electron density localized on the triazinone carbonyl, suggesting nucleophilic attack susceptibility .

Pharmacokinetic Profiling

In silico ADMET predictions using SwissADME:

  • Lipophilicity: LogP = 1.2 (moderate membrane permeability)

  • Solubility: -2.1 (LogS, poor aqueous solubility)

  • CYP450 Inhibition: High affinity for CYP3A4 (probability: 0.87)

Future Research Trajectories

Solubility Enhancement Strategies

Prodrug approaches (e.g., phosphate esters) could address poor aqueous solubility. Molecular dynamics simulations suggest PEGylation may improve bioavailability by 3.5-fold .

Target Validation Studies

CRISPR-Cas9 knockout screens could identify synthetic lethal partners, while PET tracer development ([¹¹C]-labeled analogs) may enable in vivo target engagement studies.

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